N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine is a complex organic compound that features a combination of benzodioxole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde.
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through a cyclization reaction involving 4-methyl-2-aminophenol and a suitable aldehyde.
Condensation Reaction: The final step involves a condensation reaction between the benzodioxole and benzoxazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activity.
Indole Derivatives: Various indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[(E)-1-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine is unique due to its specific combination of benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H15BrN2O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H15BrN2O3/c1-13-4-2-7-18-21(13)25-22(28-18)14-5-3-6-16(8-14)24-11-15-9-19-20(10-17(15)23)27-12-26-19/h2-11H,12H2,1H3 |
InChI Key |
RSLLSCWFXRVFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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